3,5-Dibromo-1-(cyclopropylmethyl)pyrazole

LogP Lipophilicity Pyrazole Derivatives

Select 3,5-dibromo-1-(cyclopropylmethyl)pyrazole (CAS 1593023-61-0) for your next med-chem campaign. The unique 3,5-dibromo substitution pattern enables two sequential, regioselective Pd-catalyzed cross-coupling events from a single starting material, reducing synthesis complexity. The N-cyclopropylmethyl group delivers a LogP of ~3.16 (ΔLogP +1.56 vs. the 4-bromo analog) for improved membrane permeability and has been associated with 58% oral bioavailability in related pyrazole series. Insist on this exact scaffold to ensure reproducible reactivity, pharmacokinetic profile, and downstream molecular properties.

Molecular Formula C7H8Br2N2
Molecular Weight 279.963
CAS No. 1593023-61-0
Cat. No. B2365821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-1-(cyclopropylmethyl)pyrazole
CAS1593023-61-0
Molecular FormulaC7H8Br2N2
Molecular Weight279.963
Structural Identifiers
SMILESC1CC1CN2C(=CC(=N2)Br)Br
InChIInChI=1S/C7H8Br2N2/c8-6-3-7(9)11(10-6)4-5-1-2-5/h3,5H,1-2,4H2
InChIKeyCJIDRUSNGLABNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromo-1-(cyclopropylmethyl)pyrazole (CAS 1593023-61-0): Structural Identity and Physicochemical Baseline


3,5-Dibromo-1-(cyclopropylmethyl)pyrazole (CAS 1593023-61-0) is a heterocyclic organic compound belonging to the pyrazole family, characterized by two bromine substituents at the 3- and 5-positions and a cyclopropylmethyl group at the N1-position [1]. Its molecular formula is C7H8Br2N2 with a molecular weight of 279.96 g/mol [2]. The compound exhibits an ACD/LogP of 3.16, a boiling point of 317.2±22.0 °C at 760 mmHg, and a topological polar surface area of 18 Ų [1]. This specific substitution pattern distinguishes it from other pyrazole analogs such as 4-bromo-1-(cyclopropylmethyl)pyrazole (CAS 1216152-26-9) and 3,5-dibromopyrazole (CAS 67460-86-0) , conferring a unique combination of lipophilicity, reactivity, and steric properties relevant to synthetic and medicinal chemistry applications.

Why Generic Pyrazole Analogs Cannot Replace 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole in Regioselective Synthesis


Generic substitution of 3,5-dibromo-1-(cyclopropylmethyl)pyrazole with structurally similar pyrazole derivatives is precluded by the compound's unique combination of dual bromine substituents and the N1-cyclopropylmethyl group, which collectively dictate specific reactivity and selectivity in cross-coupling and functionalization reactions [1]. Analogs lacking the 3,5-dibromo motif, such as 4-bromo-1-(cyclopropylmethyl)pyrazole (CAS 1216152-26-9) , or those missing the N1-cyclopropylmethyl substituent, such as 3,5-dibromopyrazole (CAS 67460-86-0) , exhibit distinct physicochemical profiles—including differences in LogP, steric bulk, and regioselective coupling behavior—that directly alter synthetic outcomes and downstream molecular properties. Furthermore, the cyclopropylmethyl group has been associated with enhanced metabolic stability and improved oral bioavailability in drug-like molecules [2], a feature not conferred by simpler alkyl or aryl N-substituents. These differences underscore the necessity of precise structural matching for reproducible and predictive results in medicinal chemistry and materials science workflows.

Quantitative Differentiation of 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole: Comparative Physicochemical and Synthetic Evidence


Lipophilicity (LogP) Differentiation: 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole vs. 4-Bromo-1-(cyclopropylmethyl)pyrazole

3,5-Dibromo-1-(cyclopropylmethyl)pyrazole exhibits an ACD/LogP of 3.16, which is approximately 1.6 LogP units higher than its 4-bromo analog (4-bromo-1-(cyclopropylmethyl)pyrazole, XLogP3 = 1.6) [1]. This nearly 40-fold increase in theoretical partition coefficient is directly attributable to the presence of the second bromine atom at the 3-position, which substantially increases the compound's overall lipophilicity and membrane permeability potential [1]. The ACD/LogD at pH 7.4 for the target compound is 3.08 [1].

LogP Lipophilicity Pyrazole Derivatives Medicinal Chemistry ADME Prediction

Synthetic Versatility: Dual Bromine Handles for Sequential Cross-Coupling vs. Monobromo Analogs

3,5-Dibromo-1-(cyclopropylmethyl)pyrazole possesses two bromine atoms at the 3- and 5-positions, enabling sequential and regioselective cross-coupling reactions [1]. In contrast, monobromo analogs such as 4-bromo-1-(cyclopropylmethyl)pyrazole (CAS 1216152-26-9) and 3-bromo-1-(cyclopropylmethyl)pyrazole contain only a single reactive halogen site, limiting their utility to a single coupling event . The 3,5-dibromo substitution pattern is a recognized scaffold for constructing diverse libraries via palladium-catalyzed Suzuki-Miyaura, Stille, and Sonogashira couplings, allowing for the precise and sequential attachment of different aryl, heteroaryl, or alkenyl groups [1][2].

Cross-Coupling Suzuki-Miyaura Sequential Functionalization Building Blocks Medicinal Chemistry

Regioselective Arylation Advantage: C-H Functionalization at β-Position of N-Substituted Pyrazoles

N-substituted pyrazoles, including those with cyclopropylmethyl groups, can undergo regioselective direct C-H arylation at the β-position while leaving the α-position free, using aryl bromides as coupling partners under ligand-free palladium catalysis [1][2]. This regioselectivity is promoted by a simple base without oxidants or further additives and tolerates a variety of substituents on the bromoarene [1]. This reactivity profile provides an orthogonal functionalization pathway to traditional cross-coupling at halogen sites.

C-H Activation Regioselective Arylation Pyrazole Functionalization Late-Stage Modification Palladium Catalysis

Cyclopropylmethyl N-Substituent: Association with Enhanced Oral Bioavailability in Pyrazole Series

In a study of C-linked N-alkyl pyrazole biaryl tetrazoles as angiotensin II antagonists, the N-cyclopropylmethyl substituted pyrazole (compound 1a) demonstrated an oral bioavailability of 58% in rats [1]. This pharmacokinetic advantage is attributed to the metabolic stability conferred by the cyclopropylmethyl group compared to other N-alkyl substituents. While 3,5-dibromo-1-(cyclopropylmethyl)pyrazole itself is not the compound tested, the structural feature—an N1-cyclopropylmethyl group on a pyrazole core—is shared and is relevant to the design of drug-like molecules with improved ADME properties.

Oral Bioavailability Pharmacokinetics Cyclopropylmethyl Metabolic Stability Angiotensin II Antagonist

Optimal Procurement and Application Scenarios for 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole Based on Differentiated Evidence


Lead Optimization in Drug Discovery: Enhancing LogP and ADME Profiles

Procure 3,5-dibromo-1-(cyclopropylmethyl)pyrazole when designing pyrazole-based lead series that require higher lipophilicity (LogP ~3.16) for improved membrane permeability or blood-brain barrier penetration potential, as established by the LogP comparison with the 4-bromo analog (ΔLogP = +1.56) [1]. The cyclopropylmethyl N-substituent provides an additional pharmacokinetic advantage, with related compounds achieving 58% oral bioavailability in rat studies [2].

Sequential Diversification for Pyrazole-Focused Libraries

Select this compound as a core building block when synthetic strategy requires sequential and regioselective functionalization of the pyrazole ring at both the C3 and C5 positions via palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, or Sonogashira) [3]. The dual bromine handles enable two distinct coupling events from a single starting material, reducing procurement and synthetic complexity compared to sequential purchases of monobromo intermediates [3].

Late-Stage C-H Functionalization via Regioselective β-Arylation

Utilize this compound in workflows employing ligand-free palladium-catalyzed C-H arylation, where exclusive β-regioselectivity can be achieved using aryl bromides without the need for oxidants or additional additives [4]. This provides an orthogonal diversification route to traditional cross-coupling and is particularly valuable for late-stage modification of more complex pyrazole-containing scaffolds.

Orally Bioavailable Drug Candidate Development

Incorporate 3,5-dibromo-1-(cyclopropylmethyl)pyrazole into medicinal chemistry programs targeting orally bioavailable therapeutics, leveraging the metabolic stability associated with the N-cyclopropylmethyl substituent [2]. This structural feature has demonstrated 58% oral bioavailability in pyrazole-based angiotensin II antagonist series and is a recognized design element for improving pharmacokinetic properties [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3,5-Dibromo-1-(cyclopropylmethyl)pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.